molecular formula C20H34O5 B161047 5,6Beta-Dihydro PGI2

5,6Beta-Dihydro PGI2

Cat. No.: B161047
M. Wt: 354.5 g/mol
InChI Key: RJADQDXZYFCVHV-CBIPHORWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring. Prostaglandins are biologically active compounds that play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6Beta-Dihydro PGI2 involves the hydrogenation of prostacyclin (PGI2). The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of the double bond in the prostacyclin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and scalable production. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5,6Beta-Dihydro PGI2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs with different degrees of saturation and functional group modifications. These products can exhibit unique biological activities and are often studied for their potential therapeutic applications .

Mechanism of Action

5,6Beta-Dihydro PGI2 exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. These receptors are G protein-coupled receptors that, upon activation, initiate a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP). This leads to various cellular responses, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .

The compound also interacts with other molecular targets and pathways, such as the inhibition of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. This dual action helps maintain cardiovascular homeostasis and prevents the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability compared to prostacyclin (PGI2). The hydrogenation of the double bond in prostacyclin results in a more stable compound that retains the biological activities of the parent compound. This makes this compound a valuable compound for therapeutic applications where stability is crucial .

Biological Activity

5,6Beta-Dihydro PGI2 (Prostacyclin) is a significant prostanoid with various biological activities, particularly in cardiovascular and inflammatory processes. This compound is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a critical factor in maintaining vascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications in disease models.

This compound has the molecular formula C20H34O5C_{20}H_{34}O_5 and is structurally characterized by the presence of a cyclopentane ring and a double bond between carbons 5 and 6. This unique structure contributes to its biological activity as a prostanoid.

The primary receptor for PGI2 is the IP receptor, a G-protein-coupled receptor that activates adenylate cyclase upon binding. This activation leads to an increase in intracellular cyclic AMP (cAMP), which subsequently activates protein kinase A (PKA). The downstream effects include:

  • Smooth Muscle Relaxation : Enhanced cAMP levels lead to relaxation of vascular smooth muscle.
  • Inhibition of Platelet Aggregation : By increasing cAMP in platelets, PGI2 effectively inhibits their aggregation, reducing thrombus formation.
  • Modulation of Inflammatory Responses : PGI2 plays a role in regulating immune cell functions, influencing cytokine production and migration of leukocytes.

Cardiovascular Health

PGI2 is crucial for cardiovascular function due to its vasodilatory properties. It helps regulate blood pressure and blood flow by relaxing vascular smooth muscle. Studies have shown that administration of PGI2 can reduce pulmonary arterial pressure and improve cardiac output in various animal models .

Inflammatory Response

Research indicates that PGI2 has significant anti-inflammatory effects. For instance, in models of allergic inflammation, such as ovalbumin-induced airway inflammation in mice, PGI2 administration resulted in decreased pulmonary inflammation and reduced airway hyperresponsiveness . This suggests that PGI2 may serve as a protective agent against inflammatory lung diseases.

Case Studies

  • Asthma Model : In a study involving DO11.10 transgenic mice sensitized to ovalbumin, treatment with PGI2 led to significantly reduced Th2 cell infiltration and cytokine production in the lungs. This highlights the potential therapeutic role of PGI2 in managing allergic asthma .
  • Acute Lung Injury : A mouse model overexpressing PGIS (the enzyme responsible for converting prostaglandin H2 to PGI2) showed decreased mortality and lung injury following bleomycin administration. The protective effects were attributed to enhanced antioxidant responses mediated by PGI2 .
  • Diabetes Model : In pancreatic beta-cell studies, increased expression of PGIS was linked to protection against cytokine-induced toxicity. This suggests that enhancing PGI2 levels could be beneficial in preventing beta-cell apoptosis during inflammatory conditions associated with diabetes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other prostanoids:

Biological ActivityThis compoundPGE2TXA2
VasodilationStrongModerateWeak
Platelet AggregationInhibitionStimulationStrong
Anti-inflammatory ActionSignificantModerateNone
Smooth Muscle RelaxationStrongModerateNone

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying PGI₂ metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for detecting stable PGI₂ metabolites like 6-keto-PGF₁α. Key steps include:

  • Stabilizing samples at pH 10.4–10.8 and protecting them from light to prevent degradation .
  • Using hydrophilic interaction liquid chromatography (HILIC) for improved separation of polar metabolites .
  • Validating assay sensitivity and specificity via spike-recovery experiments in plasma or tissue homogenates .

Q. What experimental models are suitable for studying PGI₂'s vascular effects?

  • Isolated tissue assays : Measure PGI₂ release from aortic rings or urinary bladder strips using agonists (e.g., adrenaline, ACh) and antagonists to assess receptor-linked synthesis. Diabetic rat models reveal tissue-specific dysregulation (e.g., reduced aortic PGI₂ output vs. increased bladder output) .
  • Platelet spreading assays : Study PGI₂'s anti-thrombotic effects by quantifying stress fiber reversal in fibrinogen-activated platelets exposed to physiological PGI₂ concentrations (e.g., 300 pM) .

Q. How does PGI₂ synthesis vary across tissues under pathological conditions?

  • Use organ-specific stimulation with Ca²⁺ ionophores (A23187) or PKC activators (PDBU) to differentiate between phospholipase A₂ (PLA₂)-dependent and -independent pathways. For example, diabetic rat aortae show reduced PKC-linked PGI₂ synthesis, while bladder responses remain intact .

Advanced Research Questions

Q. How to resolve contradictions in PGI₂'s dual role in immune regulation?

PGI₂ suppresses Th1/Th2 cytokines but enhances Th17 responses. To address this paradox:

  • Perform polarization assays with CD4⁺ T cells treated with PGI₂ analogs (e.g., iloprost) under Th1- (IL-12, anti-IL-4) or Th17-polarizing conditions (TGF-β, IL-6) .
  • Quantify cytokine profiles (IFN-γ, IL-17) via multiplex ELISA and correlate with cAMP levels to confirm PKA-dependent mechanisms .

Q. How to investigate synergistic effects between PGI₂ and nitric oxide (NO) in vascular homeostasis?

  • Use spread platelet models with fibrinogen-coated surfaces. Co-stimulate with subthreshold NO (10 nM) and PGI₂ (300 pM) to observe synergistic stress fiber reversal, measured via phalloidin staining and RhoA activity assays .
  • Apply computational modeling to predict NO-PGI₂ interaction thresholds in thrombus regulation .

Q. How to design studies addressing tissue-specific PGI₂ signaling in metabolic diseases?

  • Comparative organ studies : Compare diabetic vs. control tissues (aorta, bladder, lung) using receptor-specific agonists (e.g., angiotensin II for aortic studies, ACh for bladder). Monitor PGI₂ output via ELISA and EC₅₀ shifts to identify receptor affinity changes .
  • Gene silencing : Knock down IP receptor isoforms in endothelial cells to dissect contributions to vasodilation vs. anti-proliferative effects .

Q. Methodological Considerations

  • Data Contradictions : When conflicting results arise (e.g., organ-specific PGI₂ responses), validate experimental conditions (agonist concentrations, tissue handling) and confirm receptor expression via qPCR/Western blot .
  • Ethical Reporting : Adhere to guidelines for unbiased data presentation, avoiding overemphasis on personal findings. Cite prior methodologies (e.g., LC/MS/MS protocols) with proper permissions for adapted figures .

Properties

IUPAC Name

5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADQDXZYFCVHV-CBIPHORWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6Beta-Dihydro PGI2
5,6Beta-Dihydro PGI2
5,6Beta-Dihydro PGI2
5,6Beta-Dihydro PGI2
5,6Beta-Dihydro PGI2
5,6Beta-Dihydro PGI2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.